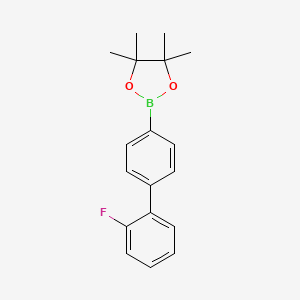
(2'-Fluoro-4-biphenylyl)boronicAcidPinacolEster
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2’-Fluoro-4-biphenylyl)boronic Acid Pinacol Ester is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a biphenyl structure with a fluorine atom at the 2’ position and a boronic acid pinacol ester group, making it a valuable building block for creating complex molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2’-Fluoro-4-biphenylyl)boronic Acid Pinacol Ester typically involves the reaction of 2’-fluoro-4-biphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid. The reaction conditions often include:
Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)
Temperature: Room temperature to reflux
Catalyst: Palladium-based catalysts for coupling reactions
Industrial Production Methods
Industrial production of (2’-Fluoro-4-biphenylyl)boronic Acid Pinacol Ester follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous flow reactors: To ensure consistent quality and yield
Purification: Crystallization or chromatography to obtain high-purity product
化学反应分析
Types of Reactions
(2’-Fluoro-4-biphenylyl)boronic Acid Pinacol Ester undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: Forms carbon-carbon bonds with aryl or vinyl halides
Protodeboronation: Removal of the boronic ester group under acidic or basic conditions
Oxidation: Conversion to the corresponding phenol using oxidizing agents
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents like THF or DCM
Protodeboronation: Acids like hydrochloric acid or bases like sodium hydroxide
Oxidation: Hydrogen peroxide or other oxidizing agents
Major Products Formed
Suzuki-Miyaura Coupling: Biphenyl derivatives
Protodeboronation: Fluorobiphenyl
Oxidation: Fluorophenol
科学研究应用
(2’-Fluoro-4-biphenylyl)boronic Acid Pinacol Ester is used in various scientific research applications:
Chemistry: As a reagent in cross-coupling reactions to synthesize complex organic molecules
Biology: In the development of fluorescent probes and imaging agents
Medicine: As a precursor for pharmaceuticals and drug delivery systems
Industry: In the production of advanced materials and polymers
作用机制
The mechanism of action of (2’-Fluoro-4-biphenylyl)boronic Acid Pinacol Ester in Suzuki-Miyaura coupling involves:
Oxidative Addition: The palladium catalyst forms a complex with the aryl halide.
Transmetalation: The boronic ester transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium catalyst releases the coupled product and regenerates the catalyst.
相似化合物的比较
Similar Compounds
- Biphenyl-2-boronic acid pinacol ester
- 2,4-Difluorophenylboronic acid pinacol ester
- 4-Carboxy-2-fluorophenylboronic acid pinacol ester
Uniqueness
(2’-Fluoro-4-biphenylyl)boronic Acid Pinacol Ester is unique due to its specific substitution pattern, which imparts distinct electronic properties and reactivity. The presence of the fluorine atom at the 2’ position enhances its stability and reactivity in cross-coupling reactions compared to other boronic esters.
属性
IUPAC Name |
2-[4-(2-fluorophenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BFO2/c1-17(2)18(3,4)22-19(21-17)14-11-9-13(10-12-14)15-7-5-6-8-16(15)20/h5-12H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEDYXABIFUJLPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














